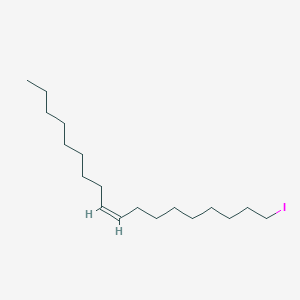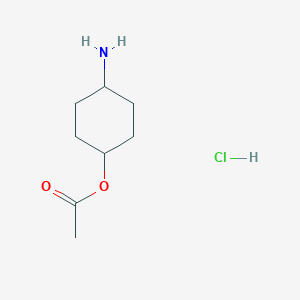
trans-4-Amino-acetate Cyclohexanol Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Amino-acetate Cyclohexanol Hydrochloride: is a chemical compound with the molecular formula C6H13NO · HCl. This compound is used as a raw material in organic synthesis and serves as an important intermediate in the synthesis of various drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-4-Amino-acetate Cyclohexanol Hydrochloride involves the reaction of cyclohexanal with ammonia (or aqueous ammonia) under basic conditions . Another method starts from paracetamol (p-acetamido-phenol), which is catalytically hydrogenated in aqueous or alcoholic solution. Isomer separation then takes place via fractional crystallization of acetamidocyclohexanol from acetone .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions: trans-4-Amino-acetate Cyclohexanol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of various substituted amines.
Substitution: Formation of N-substituted cyclohexylamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans-4-Amino-acetate Cyclohexanol Hydrochloride is used as a building block in organic synthesis. It is involved in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes and benzoxazine, which are required for the preparation of polybenzoxazine-silica hybrid nanocomposites .
Biology and Medicine: The compound is an important intermediate in the synthesis of drugs such as Ambroxol hydrochloride. It is also used in the synthesis of butyric acid 4-amino-cyclohexyl ester, which has applications in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and specialty chemicals .
Mecanismo De Acción
The mechanism of action of trans-4-Amino-acetate Cyclohexanol Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor in the synthesis of compounds that inhibit phosphodiesterase III A (PDE3A), which plays a role in various biological processes . The compound’s effects are mediated through its conversion to active metabolites that interact with target enzymes and receptors .
Comparación Con Compuestos Similares
- cis-4-Amino-cyclohexanol Hydrochloride
- trans-2-Amino-cyclohexanol Hydrochloride
- 4-Aminocyclohexanone
Comparison: trans-4-Amino-acetate Cyclohexanol Hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its cis-isomer, the trans-isomer has different physical and chemical properties, making it suitable for specific applications in organic synthesis and drug development .
Propiedades
Número CAS |
33024-68-9 |
|---|---|
Fórmula molecular |
C8H16ClNO2 |
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
(4-aminocyclohexyl) acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3;1H |
Clave InChI |
UJLZFPLEBIWJIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCC(CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


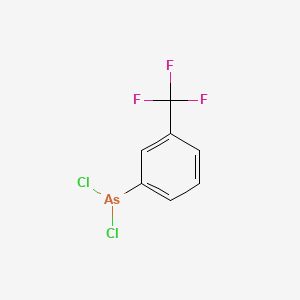
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)

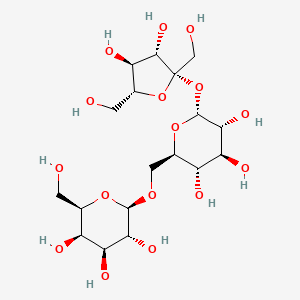

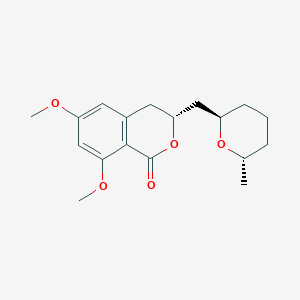

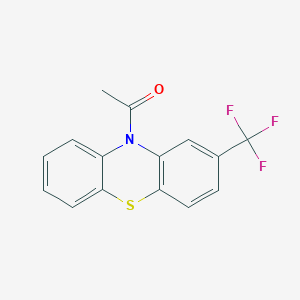
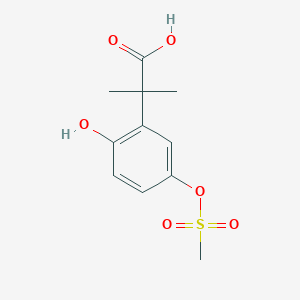

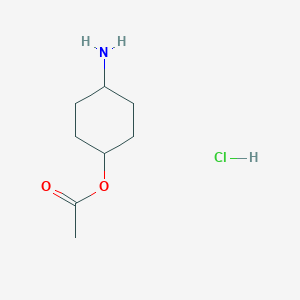
![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
